REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5](OS(C(F)(F)F)(=O)=O)=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1.[CH3:21][NH:22][CH3:23]>O1CCCC1>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([N:22]([CH3:23])[CH3:21])=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1
|
Name
|
trifluoro-methanesulfonic acid 4-chloro-5-methoxy-2-nitro-phenyl ester
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1OC)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for approximately 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is then concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted once with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with hexanes
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1OC)N(C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |